
1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential therapeutic applications, particularly as anticancer agents. The structure of the compound suggests that it may possess biological activity due to the presence of the chlorophenyl and pyrazinyl piperidinyl moieties, which are known to contribute to the pharmacological properties of these types of molecules.
Synthesis Analysis
The synthesis of related diaryl urea compounds involves strategic chemical reactions that allow for the formation of the urea linkage. For instance, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating the versatility of urea formation in the presence of chloroethyl groups . Similarly, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol involved intraperitoneal administration in rats, indicating a metabolic pathway for the formation of hypocholesteremic agents . Although the exact synthesis of 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is not detailed in the provided papers, these examples provide insight into the synthetic strategies that could be employed.
Molecular Structure Analysis
The molecular structure of diaryl ureas and their derivatives is crucial for their biological activity. The crystal structure of a novel diaryl urea with a 2-chlorophenyl group was determined using X-ray crystallography, which revealed intermolecular interactions such as C-H⋯O and C-H⋯C that are important for the stability of the molecule . Density functional theory (DFT) calculations further supported the structural analysis, providing insights into the molecular geometry and electronic properties. These studies are essential for understanding how the molecular structure of 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea may influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of diaryl ureas is influenced by their functional groups and molecular structure. The presence of a chlorophenyl group, for example, can facilitate electrophilic substitution reactions, while the urea moiety can participate in hydrogen bonding and other non-covalent interactions. The synthesis of related compounds often involves Michael addition reactions, as seen in the formation of a 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . These reactions are indicative of the types of chemical transformations that 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas are determined by their molecular structure and substituents. Theoretical calculations, such as those performed using DFT, can predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which correlate with experimental data . These properties are important for understanding the behavior of the compound in different environments and can influence its solubility, stability, and interaction with biological molecules. The cytotoxicity of similar compounds against various cancer cell lines has been evaluated, demonstrating the potential of diaryl ureas as anticancer agents .
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Ligand Research
1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea and similar compounds have been studied for their role as ligands at human dopamine receptors. Investigations into the structure-activity relationships revealed that modifications to various parts of the molecule could influence its affinity and selectivity for dopamine receptors. This research suggests potential applications in the development of drugs targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders (Rowley et al., 1997).
Nonlinear Optical Properties
The compound's derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been analyzed for its electro-optic properties, revealing potential applications in nonlinear optics. It exhibited properties suitable for use in optoelectronic device fabrications, with high second and third harmonic generation values compared to urea, suggesting its utility in advanced optical technologies (Shkir et al., 2018).
CB1 Cannabinoid Receptor Interaction
Studies have been conducted on analogues of 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea for their interactions with the CB1 cannabinoid receptor. These compounds have shown the potential to serve as antagonists or inverse agonists for the CB1 receptor, which could have implications for the treatment of disorders related to cannabinoid receptor dysregulation (Shim et al., 2002).
Allosteric Antagonist Research
Research into related compounds has explored their role as allosteric antagonists of the CB1 receptor. Such studies have implications for developing new therapeutic approaches for CNS diseases, as these compounds could provide alternatives to orthosteric antagonists (Wang et al., 2011).
Anticancer Agent Development
Derivatives of 1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea have been synthesized and evaluated for their anticancer properties. Some compounds demonstrated significant antiproliferative effects on various cancer cell lines, indicating potential applications as anticancer agents (Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-14-3-1-2-4-15(14)22-17(24)21-11-13-5-9-23(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNKQVUXDBWRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

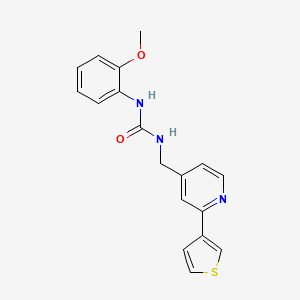
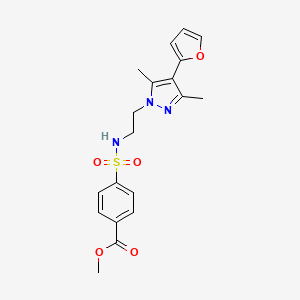
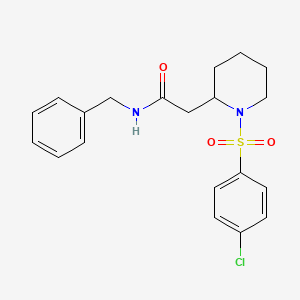



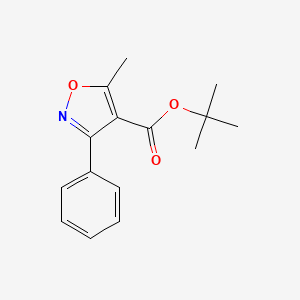
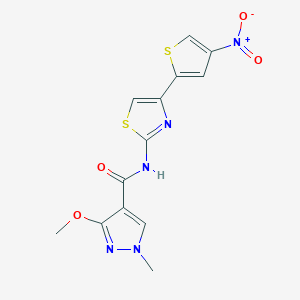
![methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B3016286.png)
![methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B3016287.png)

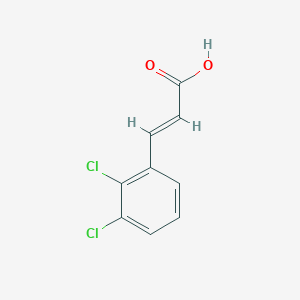
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide](/img/structure/B3016290.png)
![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)propanamide](/img/structure/B3016293.png)